molecular formula C13H16F4N4O2 B6453988 5-fluoro-6-methyl-2-[4-(4,4,4-trifluorobutanoyl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one CAS No. 2549026-81-3

5-fluoro-6-methyl-2-[4-(4,4,4-trifluorobutanoyl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one

Cat. No.: B6453988
CAS No.: 2549026-81-3
M. Wt: 336.29 g/mol
InChI Key: ZATFPFGJBXHLHG-UHFFFAOYSA-N
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Description

The compound is a pyrimidinone derivative, which is a class of compounds that contain a pyrimidine ring, a six-membered ring with two nitrogen atoms and four carbon atoms, and a carbonyl group (C=O) at the 4-position. The molecule also contains a piperazine ring, a six-membered ring with two nitrogen atoms, which is often found in pharmaceuticals and is known for its versatility in drug design .


Molecular Structure Analysis

The molecular structure analysis would involve determining the 3D structure of the molecule, its conformational isomers, and its stereochemistry. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry might be used .


Chemical Reactions Analysis

The chemical reactivity of this compound would depend on its functional groups. The carbonyl group in the pyrimidinone ring might be reactive towards nucleophiles, and the piperazine ring might undergo reactions at the nitrogen atoms .


Physical and Chemical Properties Analysis

The physical and chemical properties such as solubility, melting point, boiling point, and stability would need to be determined experimentally. The compound’s properties would be influenced by factors such as its functional groups and its molecular structure .

Mechanism of Action

The mechanism of action would depend on the biological target of this compound. Piperazine rings are often used in drugs because they can bind to various biological targets, including receptors and enzymes .

Safety and Hazards

The safety and hazards of this compound would need to be assessed through toxicological studies. These might include determining its acute and chronic toxicity, its potential for causing cancer (carcinogenicity), and its effects on reproduction .

Future Directions

Future research on this compound might involve further studies to determine its biological activity, the optimization of its structure for better activity or selectivity, and the development of a practical synthesis method .

Properties

IUPAC Name

5-fluoro-4-methyl-2-[4-(4,4,4-trifluorobutanoyl)piperazin-1-yl]-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16F4N4O2/c1-8-10(14)11(23)19-12(18-8)21-6-4-20(5-7-21)9(22)2-3-13(15,16)17/h2-7H2,1H3,(H,18,19,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZATFPFGJBXHLHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC(=N1)N2CCN(CC2)C(=O)CCC(F)(F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16F4N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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